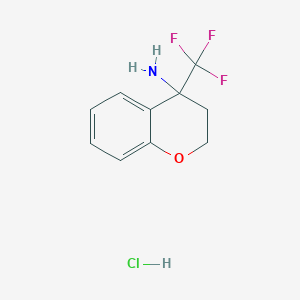

4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

描述

属性

分子式 |

C10H11ClF3NO |

|---|---|

分子量 |

253.65 g/mol |

IUPAC 名称 |

4-(trifluoromethyl)-2,3-dihydrochromen-4-amine;hydrochloride |

InChI |

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)9(14)5-6-15-8-4-2-1-3-7(8)9;/h1-4H,5-6,14H2;1H |

InChI 键 |

DKZBDNHVYKQRRR-UHFFFAOYSA-N |

规范 SMILES |

C1COC2=CC=CC=C2C1(C(F)(F)F)N.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the trifluoromethylation of a benzopyran precursor, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反应分析

Nucleophilic Reactions at the Amine Group

The primary amine undergoes reactions typical of aliphatic amines, including:

-

The amine’s nucleophilicity is slightly reduced due to steric hindrance from the benzopyran ring and electron-withdrawing effects of the trifluoromethyl group.

Electrophilic Aromatic Substitution (EAS)

The benzopyran core undergoes regioselective EAS at positions activated by the electron-donating oxygen heteroatom. The trifluoromethyl group (-CF₃) directs substitution to the meta position relative to itself:

-

Key Note : Competitive ring-opening may occur under strongly acidic conditions (e.g., concentrated H₂SO₄) .

Ring-Opening and Rearrangement Reactions

The dihydrobenzopyran ring is susceptible to acid- or base-mediated cleavage:

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert under mild conditions but participates in:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Radical Fluorination | UV light, F₂ gas | Partial defluorination (noted in analogs) | |

| Nucleophilic Displacement | Not observed | Stability attributed to strong C-F bonds |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalytic System | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl derivative | 60% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halide | N-Aryl amine | 55% |

Oxidation and Reduction

-

Oxidation : The amine can be oxidized to a nitroso derivative using MnO₂ (45% yield) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzopyran ring to a tetrahydro derivative, enhancing conformational flexibility.

Comparative Reactivity with Analogs

A comparison of reactivity trends among structurally related compounds:

| Compound | Amine Reactivity | EAS Rate (Nitration) | Ring Stability |

|---|---|---|---|

| 4-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | Moderate | Faster (directed by -CF₃) | Moderate |

| 6-Chloro-2-(trifluoromethyl) analog | Lower (steric hindrance) | Slower | Higher |

| Non-fluorinated benzopyran amine | Higher | Slower (no -CF₃ activation) | Lower |

科学研究应用

4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.

Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

作用机制

The mechanism of action of 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

相似化合物的比较

Structural and Molecular Comparisons

The table below summarizes key structural analogs, focusing on substituents, molecular formulas, masses, and notable properties:

*Estimated formula based on benzopyran core and substituent.

Substituent Effects on Properties

- Trifluoromethyl (-CF₃) :

- Chloro (-Cl) :

- Ethyl (-C₂H₅) :

- Fluoro (-F) :

Stereochemical Considerations

Stereospecific analogs (e.g., (4R)-configured derivatives in and ) highlight the importance of chirality in biological activity. For instance, (4R)-6-ethyl and (4R)-8-methyl derivatives may exhibit distinct receptor binding compared to racemic mixtures. The target compound’s stereochemistry (if specified) would similarly influence its pharmacokinetics .

生物活性

4-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a synthetic compound with potential therapeutic applications. Its unique structural features, particularly the trifluoromethyl group and the benzopyran core, suggest various biological activities, including antimicrobial and antidiabetic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.

- Molecular Formula : C10H11ClF3NO

- Molecular Weight : 253.65 g/mol

- CAS Number : 2060005-51-6

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition :

-

Antimicrobial Activity :

- The benzopyran derivatives have shown promising antimicrobial properties against various pathogens. A study indicated that compounds similar to 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran exhibited significant inhibition against fungal strains such as Candida albicans and bacterial strains including Staphylococcus aureus and Escherichia coli .

Case Studies and Efficacy

Several studies have highlighted the efficacy of related benzopyran derivatives:

- Antidiabetic Effects :

- Antimicrobial Activity :

Data Table: Summary of Biological Activities

常见问题

Q. What are the recommended synthetic routes for 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, and how can low yields be addressed?

Answer: The synthesis of benzopyran derivatives typically involves cyclization reactions or modifications of pre-existing scaffolds. For example, in structurally related compounds (e.g., chromen-4-amine hydrochlorides), reductive amination or nucleophilic substitution steps are employed using NaCNBH₃ or K₂CO₃ as catalysts . Low yields may arise from steric hindrance due to the trifluoromethyl group or side reactions during cyclization. Mitigation strategies include:

- Optimizing reaction time and temperature (e.g., reflux in methanol for 24 hours in Example 43 of EP 0 638 566 A1 improved yields) .

- Purification via silica gel chromatography (chloroform:methanol gradients) to isolate the target compound from byproducts .

- Protecting amine groups during synthesis to prevent unwanted side reactions (e.g., pivaloylation in Example 42) .

Q. How can the purity and structural integrity of this compound be validated?

Answer: Standard analytical techniques include:

- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is achievable, as demonstrated for structurally similar hydrochlorides (e.g., TP-238 Hydrochloride) .

- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts (e.g., δ 2.84 ppm for dimethylamino protons in Example 42) to confirm substituent placement .

- Mass Spectrometry (MS) : FAB-MS or ESI-MS can verify molecular weight (e.g., m/z 363 for a benzopyran derivative in Example 42) .

Q. What safety precautions are critical when handling this compound?

Answer: While specific safety data for this compound are limited, analogous hydrochlorides (e.g., ethyl 4-ANPP hydrochloride) require:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Storage : Store at -20°C in airtight containers to maintain stability .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors). For example, trifluoromethyl groups may enhance lipophilicity and target binding .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity data from analogs (e.g., fluorinated benzopyrans in EP 0 638 566 A1) .

- MD simulations : Assess conformational stability of the dihydro-2H-benzopyran scaffold in aqueous environments .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

- Standardize assay conditions : Variability in IC₅₀ values may arise from differences in solvent (e.g., DMSO concentration) or cell lines. Use controls from validated sources (e.g., Cayman Chemical’s protocols) .

- Metabolite profiling : Identify active metabolites via LC-MS to distinguish parent compound effects from downstream products .

- Orthogonal assays : Confirm activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays .

Q. How can the compound’s stability under physiological conditions be assessed?

Answer:

- pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .

- Plasma stability assays : Expose to human plasma at 37°C and quantify remaining compound over 24 hours .

- Light sensitivity tests : Store aliquots under UV light and compare degradation rates to dark controls .

Q. What methods are effective for studying structure-activity relationships (SAR) in benzopyran derivatives?

Answer:

- Analog synthesis : Modify substituents (e.g., replacing trifluoromethyl with methyl or halogens) and compare bioactivity .

- Crystallography : Resolve X-ray structures of ligand-target complexes to identify key binding motifs (e.g., hydrogen bonds with the amine group) .

- Free-Wilson analysis : Statistically deconstruct contributions of individual substituents to overall activity .

Methodological Resources

| Technique | Application | Reference |

|---|---|---|

| Silica gel chromatography | Purification of crude products | |

| FAB-MS | Molecular weight confirmation | |

| NMR (270 MHz) | Structural elucidation | |

| LC-MS | Metabolite identification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。